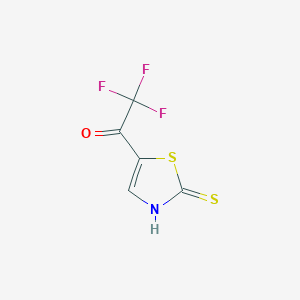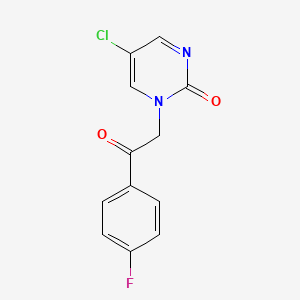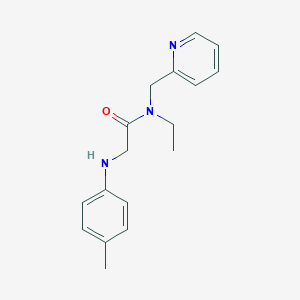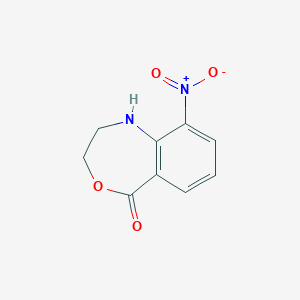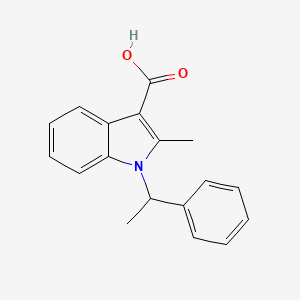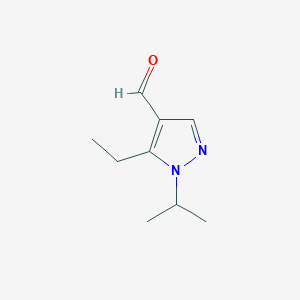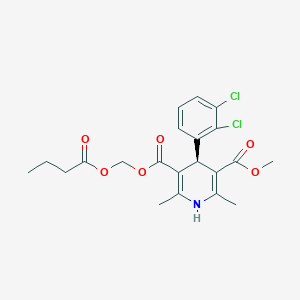
(+)-S-Clevidipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-S-Clevidipine: is a dihydropyridine calcium channel blocker used primarily for the reduction of blood pressure. It is a third-generation intravenous medication that selectively targets vascular smooth muscle, leading to arterial dilation without significantly affecting central venous pressure or cardiac output .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (+)-S-Clevidipine involves several steps, starting with the preparation of the dihydropyridine core. The key steps include:
Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form the dihydropyridine ring.
Esterification: The resulting dihydropyridine intermediate undergoes esterification to introduce the ester functional groups.
Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the condensation and esterification reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Chiral Resolution: Advanced chiral separation techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (+)-S-Clevidipine can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted esters and amides.
Applications De Recherche Scientifique
Chemistry: : (+)-S-Clevidipine is used as a model compound in the study of calcium channel blockers and their synthesis. It serves as a reference for developing new dihydropyridine derivatives with improved pharmacological properties.
Biology: : In biological research, this compound is used to study the effects of calcium channel blockers on vascular smooth muscle cells. It helps in understanding the mechanisms of arterial dilation and blood pressure regulation.
Medicine: : Clinically, this compound is used for the rapid reduction of blood pressure in hypertensive emergencies. It is particularly useful in surgical settings where precise blood pressure control is critical.
Industry: : In the pharmaceutical industry, this compound is used as a benchmark for the development of new antihypertensive drugs. Its synthesis and production methods are studied to improve manufacturing processes and reduce costs.
Mécanisme D'action
(+)-S-Clevidipine exerts its effects by inhibiting the influx of extracellular calcium ions across the cell membranes of vascular smooth muscle cells. This inhibition occurs through the following mechanisms:
Deformation of Calcium Channels: this compound deforms the L-type calcium channels, preventing calcium ions from entering the cells.
Inhibition of Ion-Control Gating Mechanisms: It interferes with the gating mechanisms that control the opening and closing of calcium channels.
Interference with Calcium Release: The compound also interferes with the release of calcium from the sarcoplasmic reticulum within the cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and coronary artery disease.
Nicardipine: A dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness of (+)-S-Clevidipine
Intravenous Administration: Unlike many other calcium channel blockers, this compound is administered intravenously, allowing for rapid onset and precise control of blood pressure.
Short Half-Life: It has a very short half-life, making it suitable for acute blood pressure management.
Selective Action: this compound selectively targets vascular smooth muscle without significantly affecting cardiac output or central venous pressure, reducing the risk of adverse cardiac effects.
Propriétés
Numéro CAS |
167356-39-0 |
|---|---|
Formule moléculaire |
C21H23Cl2NO6 |
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
5-O-(butanoyloxymethyl) 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m0/s1 |
Clé InChI |
KPBZROQVTHLCDU-SFHVURJKSA-N |
SMILES isomérique |
CCCC(=O)OCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
SMILES canonique |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Trifluromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8273940.png)
![5-Methanesulfonyl-[1,2]naphthoquinone](/img/structure/B8273946.png)
![3-Butyn-2-ol,4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-](/img/structure/B8273953.png)

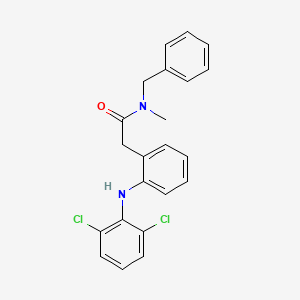
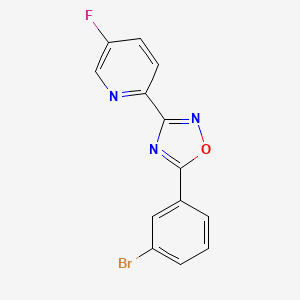

![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-amine](/img/structure/B8273989.png)
